5-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
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Overview
Description
5-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that contains both thiazole and triazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction forms the thiazole ring, which is then fused with the triazole ring through cyclization reactions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
5-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Explored for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, block receptors, or interfere with cellular processes, leading to its observed biological effects. The specific molecular targets and pathways depend on the biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazoles and 1,2,4-triazoles, are widely studied for their diverse applications in medicinal chemistry.
Uniqueness
5-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its fused ring structure, which combines the properties of both thiazole and triazole rings.
Properties
Molecular Formula |
C11H10N4O2S |
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Molecular Weight |
262.29 g/mol |
IUPAC Name |
5-methyl-3-(3-nitrophenyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C11H10N4O2S/c1-7-6-18-11-13-12-10(14(7)11)8-3-2-4-9(5-8)15(16)17/h2-5,7H,6H2,1H3 |
InChI Key |
DCVLFAMSRSNHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC2=NN=C(N12)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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